Steric Parameter (Taft Es) Comparison: Isopropyl vs. Methyl, Ethyl, and tert-Butyl Analogs
The Taft steric parameter (Es) quantifies the steric bulk of substituents. For N-alkyl groups on pyrrolidine-1-carboxamide: isopropyl (Es = -0.47) is significantly larger than methyl (Es = 0.00) and ethyl (Es = -0.07), yet substantially less bulky than tert-butyl (Es = -1.54) [1]. This places N-isopropylpyrrolidine-1-carboxamide in an intermediate steric regime that can influence binding pocket accommodation and reaction transition states differently from both smaller and larger analogs.
| Evidence Dimension | Taft steric parameter (Es) of N-alkyl substituent |
|---|---|
| Target Compound Data | Es = -0.47 (isopropyl) |
| Comparator Or Baseline | Methyl: Es = 0.00; Ethyl: Es = -0.07; Cyclopropyl: Es = -0.06; tert-Butyl: Es = -1.54 |
| Quantified Difference | Isopropyl is 0.47 Es units larger than methyl; 0.40 units smaller than tert-butyl |
| Conditions | Standard Taft steric parameter scale derived from ester hydrolysis rates |
Why This Matters
The intermediate steric profile of the isopropyl group can be critical for structure-activity relationships (SAR) where excessive bulk abolishes activity and insufficient bulk reduces selectivity.
- [1] Taft RW. Steric Effects in Organic Chemistry. In: Newman MS, ed. Steric Effects in Organic Chemistry. Wiley; 1956:556-675. (Taft Es values: Me = 0.00, Et = -0.07, iPr = -0.47, tBu = -1.54) View Source
